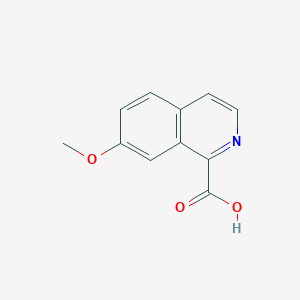

7-Methoxyisoquinoline-1-carboxylic acid

CAS No.:

Cat. No.: VC13439641

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9NO3 |

|---|---|

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 7-methoxyisoquinoline-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO3/c1-15-8-3-2-7-4-5-12-10(11(13)14)9(7)6-8/h2-6H,1H3,(H,13,14) |

| Standard InChI Key | LDTODIUFQRIRQM-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)C=CN=C2C(=O)O |

| Canonical SMILES | COC1=CC2=C(C=C1)C=CN=C2C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

7-Methoxyisoquinoline-1-carboxylic acid belongs to the isoquinoline family, a class of nitrogen-containing heterocycles. Key structural attributes include:

-

IUPAC Name: 7-Methoxyisoquinoline-1-carboxylic acid

-

SMILES Notation: COC1=CC2=C(C=C1)C=CN=C2C(=O)O

The compound’s planar aromatic system and polar functional groups contribute to its solubility in polar solvents like methanol and dimethylformamide (DMF).

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 203.19 g/mol |

| Density | 1.325 ± 0.06 g/cm³ (Predicted) |

| Boiling Point | 436.8 ± 25.0 °C (Predicted) |

| pKa | 1.14 ± 0.30 (Predicted) |

| LogP (Partition Coefficient) | 1.9 (Calculated) |

These properties are critical for understanding its reactivity and potential pharmacokinetic behavior .

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis route for 7-methoxyisoquinoline-1-carboxylic acid is documented, analogous methods for related isoquinoline derivatives provide insights. A patent (CN112500341A) outlines a multi-step synthesis for 7-hydroxyquinoline-4-carboxylic acid, involving:

-

Bromination: 6-Bromoisatin reacts with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-carboxylic acid .

-

Cyclization: Nitrobenzene-mediated cyclization at 210°C yields 7-bromoquinoline-4-carboxylic acid .

-

Esterification and Hydrolysis: Methanol and thionyl chloride generate methyl esters, followed by NaOH-mediated hydrolysis to the carboxylic acid .

Adapting this protocol, substitution of bromine with methoxy groups via nucleophilic aromatic substitution could theoretically yield the target compound.

Challenges and Optimizations

-

Regioselectivity: Ensuring methoxy group incorporation at position 7 requires careful control of reaction conditions .

-

Yield Improvements: The patent reports a 55.3% yield for intermediate brominated compounds, suggesting room for optimization .

Applications in Medicinal Chemistry

Drug Design and Bioisosterism

The carboxylic acid moiety serves as a bioisostere for phosphate or sulfonate groups, improving solubility and target affinity . For example:

-

EP1 Receptor Antagonists: Trifluoroethyl analogs of carboxylic acids exhibit enhanced brain penetration and oral bioavailability .

Agrochemistry

Given the antibacterial efficacy of related compounds, 7-methoxyisoquinoline-1-carboxylic acid could be explored as a lead for plant protection agents.

Comparative Analysis of Isoquinoline Derivatives

This table underscores the impact of substituent position on bioactivity and lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume